molecular formula C17H17ClFN3O2 B5784161 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine

1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5784161
M. Wt: 349.8 g/mol
InChI Key: JXFKZUZTEUFNEE-UHFFFAOYSA-N
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Description

1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine, also known as CNB-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CNB-001 is a piperazine derivative that has been shown to possess neuroprotective properties and has been proposed as a potential treatment for various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Mechanism of Action

The exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine is not fully understood. However, it has been proposed that 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine exerts its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cell death. 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has also been shown to enhance the activity of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which play a critical role in neuronal survival and function.
Biochemical and Physiological Effects:
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has been shown to possess various biochemical and physiological effects. In animal models, 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal cell death in various neurodegenerative disorders. 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has also been shown to enhance cognitive function and memory, possibly by modulating various signaling pathways involved in synaptic plasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine for lab experiments is its neuroprotective properties. 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has been shown to protect against neuronal cell death in various in vitro and in vivo models of neurodegenerative disorders. However, one of the limitations of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine. One area of interest is the potential use of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine as a therapeutic agent for various neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine in clinical trials. Another area of interest is the potential use of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine as a tool for studying various signaling pathways involved in neuronal survival and function. Further studies are needed to elucidate the exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine and its effects on various signaling pathways. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine involves the reaction of 5-chloro-2-nitrobenzyl chloride with 4-fluorophenylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine.

Scientific Research Applications

1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurodegenerative disorders. In preclinical studies, 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has been shown to possess neuroprotective properties by reducing oxidative stress, inflammation, and neuronal cell death. 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-14-1-6-17(22(23)24)13(11-14)12-20-7-9-21(10-8-20)16-4-2-15(19)3-5-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKZUZTEUFNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine

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